Apigenin 7-O-(6-O-malonylglucoside)
Overview
Description
Apigenin 7-O-malonylglucoside is a flavonoid glycoside found in various plants, including chrysanthemums and parsley . This compound is known for its potential therapeutic applications, particularly due to its antioxidant and anti-inflammatory properties . As a derivative of apigenin, it shares many of the beneficial properties of its parent compound but also exhibits unique characteristics due to the presence of the malonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apigenin 7-O-malonylglucoside can be synthesized from apigenin 7-O-glucoside and malonyl-CoA using a malonyltransferase enzyme . This enzymatic reaction attaches the malonyl group to the glucose moiety of apigenin 7-O-glucoside. The reaction conditions typically involve the use of parsley cell cultures, which provide the necessary enzymes for the malonylation process .
Industrial Production Methods: Industrial production of apigenin 7-O-malonylglucoside involves the extraction and purification from plant sources. For instance, it can be extracted from chrysanthemums using ultrasound-assisted extraction and purified using preparative high-performance liquid chromatography (HPLC) . The optimized extraction conditions include a solid/liquid ratio of 1:20, an extraction time of 35 minutes, a temperature of 50°C, and an ultrasound power of 350 W .
Chemical Reactions Analysis
Types of Reactions: Apigenin 7-O-malonylglucoside undergoes various chemical reactions, including hydrolysis and oxidation .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic conditions, where the malonyl group is cleaved from the glucose moiety. The hydrolysis rate depends on the pH value and temperature.
Major Products Formed:
Hydrolysis Products: The primary products of hydrolysis are apigenin 7-O-glucoside and malonic acid.
Scientific Research Applications
Apigenin 7-O-malonylglucoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of apigenin 7-O-malonylglucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Anticancer Activity: Apigenin 7-O-malonylglucoside induces apoptosis and cell cycle arrest in cancer cells by targeting pathways like PI3K/Akt and p53.
Comparison with Similar Compounds
Apigenin 7-O-glucoside: This compound is the precursor of apigenin 7-O-malonylglucoside and shares many of its properties but lacks the malonyl group.
Malonylated Apigenin 7,4’-di-O-glucoside: Another malonylated flavonoid glycoside with similar antioxidant properties.
Apigenin 7-O-glucuronide: A glucuronide derivative of apigenin with distinct pharmacokinetic properties.
Uniqueness: Apigenin 7-O-malonylglucoside is unique due to the presence of the malonyl group, which enhances its solubility and stability compared to its non-malonylated counterparts . This modification also influences its biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)15-7-14(27)20-13(26)5-12(6-16(20)36-15)35-24-23(33)22(32)21(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,21-26,31-33H,8-9H2,(H,28,29)/t17-,21-,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWAQRJFONLTSI-ASDZUOGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86546-87-4 | |
Record name | Apigenin 7-O-(6-O-malonylglucoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086546874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APIGENIN 7-O-(6-O-MALONYLGLUCOSIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF5Z3UWMW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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